![molecular formula C27H27NO5 B10821656 8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LW-213 est un composé flavonoïde de synthèse récente qui a montré un potentiel significatif dans le traitement de divers cancers, y compris la leucémie myéloïde chronique et le cancer du sein. Ce composé a été trouvé pour induire l'arrêt en phase G2/M et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires en oncologie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de LW-213 implique plusieurs étapes, commençant par la préparation de la structure de base du flavonoïde. Les voies de synthèse spécifiques et les conditions réactionnelles pour LW-213 n'ont pas été détaillées dans la littérature disponible. La synthèse des flavonoïdes implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée.
Méthodes de production industrielle
Les méthodes de production industrielle de LW-213 n'ont pas été explicitement documentées. Compte tenu de ses applications thérapeutiques potentielles, la synthèse à grande échelle impliquerait probablement l'optimisation des voies de synthèse pour garantir un rendement élevé et une pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
LW-213 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courantes
Les réactifs spécifiques et les conditions utilisées dans les réactions impliquant LW-213 n'ont pas été détaillés dans la littérature disponible. Les réactifs courants pour les réactions de flavonoïdes comprennent les oxydants, les réducteurs et divers catalyseurs.
Produits principaux
Les principaux produits formés à partir des réactions impliquant LW-213 dépendent des conditions de réaction spécifiques et des réactifs utilisés. En général, ces réactions visent à modifier la structure chimique de LW-213 afin d'améliorer ses propriétés thérapeutiques.
Applications de la recherche scientifique
LW-213 a été largement étudié pour ses applications potentielles dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques applications clés :
Chimie : LW-213 est utilisé comme composé modèle pour étudier la synthèse et les réactions des flavonoïdes.
Biologie : LW-213 a montré qu'il induisait l'apoptose dans diverses lignées de cellules cancéreuses, ce qui en fait un outil précieux pour étudier les mécanismes de mort cellulaire.
Médecine : LW-213 a démontré des effets antitumoraux significatifs dans des études précliniques, en particulier contre la leucémie myéloïde chronique et le cancer du sein
Industrie : Les applications thérapeutiques potentielles de LW-213 en font un candidat pour un développement et une commercialisation futurs dans l'industrie pharmaceutique.
Mécanisme d'action
Le mécanisme d'action de LW-213 implique plusieurs cibles et voies moléculaires. LW-213 induit l'arrêt en phase G2/M et l'apoptose dans les cellules cancéreuses en :
Inhibant l'activité des protéines liées à la transition de la phase G2/M : Ceci inclut le complexe Cycline B1/CDC2.
Supprimant la phosphorylation de la RNAPII : Ceci conduit à la régulation négative de la protéine anti-apoptotique MCL-1.
Dégradant les protéines en aval de BCR-ABL1 : Ceci inclut les oncoprotéines AKT et STAT3/5 dans les cellules de leucémie myéloïde chronique.
Applications De Recherche Scientifique
LW-213 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: LW-213 is used as a model compound for studying flavonoid synthesis and reactions.
Biology: LW-213 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying cell death mechanisms.
Medicine: LW-213 has demonstrated significant antitumor effects in preclinical studies, particularly against chronic myeloid leukemia and breast cancer
Industry: The potential therapeutic applications of LW-213 make it a candidate for further development and commercialization in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of LW-213 involves several molecular targets and pathways. LW-213 induces G2/M phase arrest and apoptosis in cancer cells by:
Inhibiting the activity of G2/M phase transition-related proteins: This includes the Cyclin B1/CDC2 complex.
Suppressing RNAPII phosphorylation: This leads to the down-regulation of the anti-apoptotic protein MCL-1.
Degrading downstream proteins of BCR-ABL1: This includes oncoproteins AKT and STAT3/5 in chronic myeloid leukemia cells.
Comparaison Avec Des Composés Similaires
LW-213 est unique parmi les composés flavonoïdes en raison de son mécanisme d'action spécifique et de ses puissants effets antitumoraux. Des composés similaires comprennent :
Wogonin : Un flavonoïde ayant des effets apoptotiques similaires dans les cellules cancéreuses.
Apigénine : Un autre flavonoïde connu pour ses propriétés anticancéreuses.
Quercetine : Un flavonoïde bien étudié avec diverses activités biologiques, y compris des effets anticancéreux.
Propriétés
Formule moléculaire |
C27H27NO5 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
8-[3-(dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C27H27NO5/c1-28(2)14-9-15-31-26-24(32-18-19-10-5-3-6-11-19)17-22(30)25-21(29)16-23(33-27(25)26)20-12-7-4-8-13-20/h3-8,10-13,16-17,30H,9,14-15,18H2,1-2H3 |
Clé InChI |
CZZGXKYKSUTFEU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)
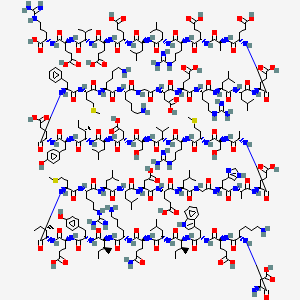
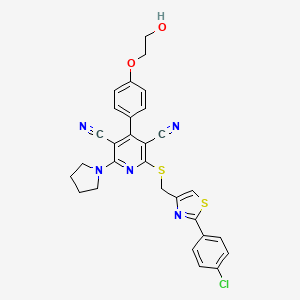
![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)
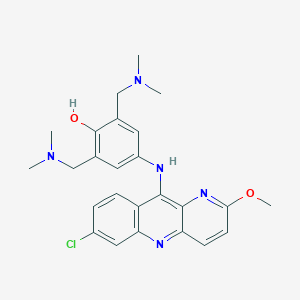
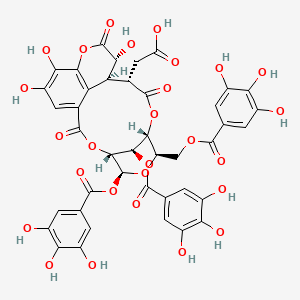

![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)
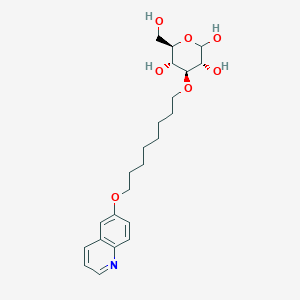
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide;hydrochloride](/img/structure/B10821658.png)
![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)
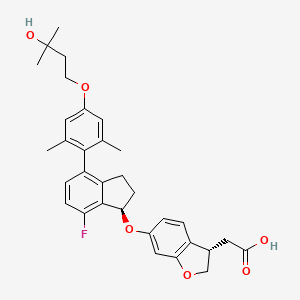
![N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821667.png)
![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)
